

A Comparative Guide to Tetrazole Derivatives: Unveiling Their Therapeutic Potential

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Compound of Interest

Compound Name: 1-(4-methoxyphenyl)-1H-tetrazol-5-ol

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The tetrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of two distinct classes of tetrazole derivatives, highlighting their performance in antitubercular and anticancer assays. While direct experimental data for **1-(4-methoxyphenyl)-1H-tetrazol-5-ol** is not readily available in the public domain, we present a detailed examination of its close structural analogue, (4-methoxyphenyl)-1H-tetrazol-5-amine, and other potent tetrazole compounds to offer valuable insights for researchers in the field.

Antitubercular Activity of (4-methoxyphenyl)-1H-tetrazol-5-amine Regioisomers

A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers have demonstrated significant in vitro activity against Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the most potent compounds from this series against the H37Rv strain of M. tuberculosis.

Table 1: Antitubercular Activity of Selected (4-methoxyphenyl)-1H-tetrazol-5-amine Derivatives

Compound ID	Structure	MIC (µg/mL)
8a	1-(4-methoxyphenyl)-4-(4-bromophenyl)-1,4-dihydro-5H-tetrazol-5-imine	1.56
9a	1-(4-methoxyphenyl)-4-(3-bromophenyl)-1,4-dihydro-5H-tetrazol-5-imine	1.56
Isoniazid	(Reference Drug)	0.1

Anticancer Activity of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles

A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values for a representative potent compound from this series.

Table 2: Anticancer Activity of a Selected 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole Derivative

Compound ID	Structure	Cell Line	IC50 (µM)
6-31	1-(3,4,5-trimethoxyphenyl)-5-(4-(3,5-dimethoxyphenyl)piperazine-1-carbonyl)-1H-tetrazole	SGC-7901 (Gastric cancer)	0.090
A549 (Lung cancer)	0.120		
HeLa (Cervical cancer)	0.650		
Paclitaxel	(Reference Drug)	SGC-7901 (Gastric cancer)	0.008

Experimental Protocols

Antitubercular Activity Screening

The antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA).

- Preparation of Inoculum: *Mycobacterium tuberculosis* H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture was incubated at 37°C until it reached a logarithmic growth phase. The turbidity of the bacterial suspension was adjusted to a McFarland standard of 0.5.
- Assay Procedure:
 - The compounds were dissolved in DMSO to prepare stock solutions.
 - Serial two-fold dilutions of the compounds were prepared in a 96-well microplate containing 100 µL of Middlebrook 7H9 broth.
 - 100 µL of the prepared bacterial inoculum was added to each well.
 - The plates were incubated at 37°C for 7 days.
 - After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well.
 - The plates were re-incubated for 24 hours.
 - A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

Anticancer Activity Screening (Cell Viability Assay)

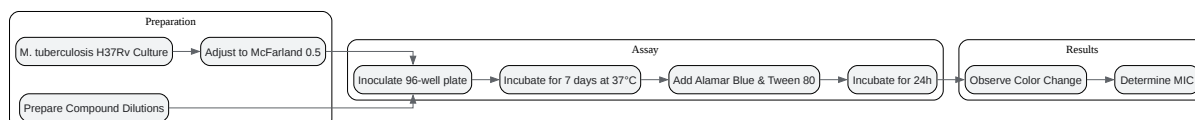
The in vitro anticancer activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^{[1][2]}

- Cell Culture: Human cancer cell lines (SGC-7901, A549, and HeLa) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Assay Procedure:
 - Cells were seeded into 96-well plates at a density of 5×10^3 cells per well and allowed to attach overnight.
 - The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
 - After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
 - The medium was then removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
 - The absorbance was measured at 490 nm using a microplate reader.
 - The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

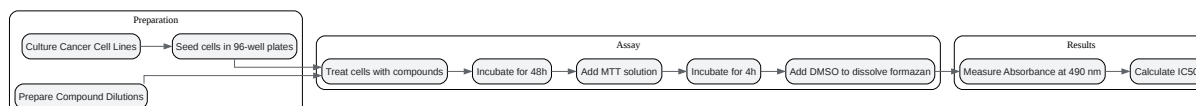
Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the antitubercular and anticancer activity assays.



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Caption: Workflow for Antitubercular Activity Screening (MABA Assay).



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Caption: Workflow for Anticancer Activity Screening (MTT Assay).

In conclusion, while the specific biological profile of **1-(4-methoxyphenyl)-1H-tetrazol-5-ol** remains to be elucidated through dedicated experimental studies, the broader family of tetrazole derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented herein for related tetrazole compounds offer a valuable resource for researchers engaged in the design and development of new drugs targeting infectious diseases and cancer.

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References

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